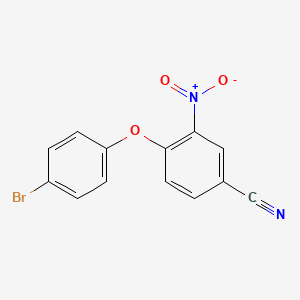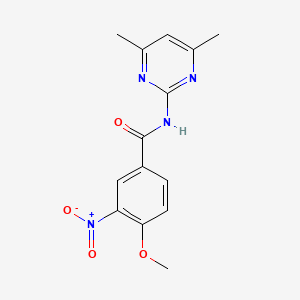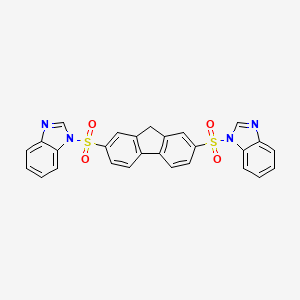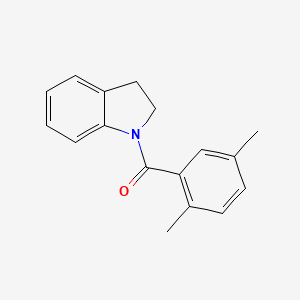
N-(2-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine, also known as NDQ, is a synthetic compound that has shown promising results in various scientific research studies. NDQ is a quinoline derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been extensively studied.
Mecanismo De Acción
N-(2-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine exerts its anticancer and antimicrobial effects by inhibiting the activity of various enzymes and signaling pathways. It has been found to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. This compound has also been found to inhibit the activity of NF-κB, which is a transcription factor that regulates the expression of various genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, which is a process of programmed cell death, in cancer cells. This compound has also been found to inhibit the production of reactive oxygen species, which are involved in various diseases, including cancer and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. This compound has also been found to have low toxicity and high selectivity towards cancer cells. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its long-term effects on humans are not yet known.
Direcciones Futuras
There are several future directions for N-(2-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine research. One potential future direction is to study the combination of this compound with other anticancer drugs to enhance its anticancer effects. Another future direction is to study the pharmacokinetics and pharmacodynamics of this compound in humans to determine its safety and efficacy. Additionally, future studies could investigate the potential of this compound as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
This compound is a synthetic compound that has shown promising results in various scientific research studies. It has been found to have anticancer, antitumor, antimicrobial, antifungal, and anti-inflammatory properties. This compound exerts its effects by inhibiting the activity of various enzymes and signaling pathways. This compound has several advantages for lab experiments, but its long-term effects on humans are not yet known. There are several future directions for this compound research, including studying its combination with other anticancer drugs and investigating its potential as a therapeutic agent for other diseases.
Métodos De Síntesis
N-(2-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine can be synthesized using various methods, including the reaction of 2-methoxyaniline with 2,8-dimethylquinoline-4-carboxylic acid, followed by nitration with nitric acid and sulfuric acid. Another method involves the reaction of 2-methoxyaniline with 2,8-dimethylquinoline-4-carboxaldehyde, followed by nitration with nitric acid and acetic anhydride.
Aplicaciones Científicas De Investigación
N-(2-methoxyphenyl)-2,8-dimethyl-5-nitro-4-quinolinamine has been extensively studied for its scientific research applications. It has been found to have anticancer, antitumor, antimicrobial, antifungal, and anti-inflammatory properties. This compound has been shown to inhibit the growth of various cancer cells, including breast, lung, prostate, and liver cancer cells. It has also been found to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-2,8-dimethyl-5-nitroquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-11-8-9-15(21(22)23)17-14(10-12(2)19-18(11)17)20-13-6-4-5-7-16(13)24-3/h4-10H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYYWQRPIFPDNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)[N+](=O)[O-])C(=CC(=N2)C)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5777833.png)
![2-(4-ethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5777835.png)
![2-methyl-3-phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5777838.png)
![N-allyl-2-(4-ethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5777846.png)


![N-methyl-N-phenyl-2-[(trifluoroacetyl)amino]benzamide](/img/structure/B5777873.png)
![N-[4-(cyanomethyl)phenyl]-2-(ethylthio)benzamide](/img/structure/B5777880.png)




